molecular formula C6H13NO2S B072082 S-Propyl-L-cysteine CAS No. 1115-93-1

S-Propyl-L-cysteine

Cat. No.: B072082
CAS No.: 1115-93-1
M. Wt: 163.24 g/mol
InChI Key: WAAGBMYUYFBZIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

S-Propyl-L-cysteine can be synthesized through chemical and biotechnological methods. One common synthetic route involves the reaction of L-cysteine with propyl halides under basic conditions . The reaction typically proceeds as follows:

  • Dissolve L-cysteine in an aqueous solution.
  • Add a base, such as sodium hydroxide, to deprotonate the thiol group.
  • Introduce propyl halide (e.g., propyl bromide) to the solution.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Purify the product through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms . These microorganisms are designed to overproduce L-cysteine, which is then chemically modified to introduce the propyl group. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

S-Propyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Alkylated cysteine derivatives.

Properties

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAGBMYUYFBZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65309-79-7, 1115-93-1
Record name S-Propylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Propyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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